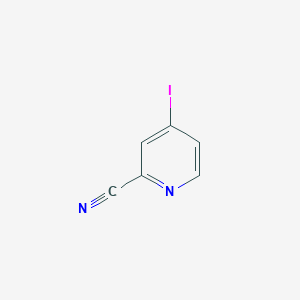

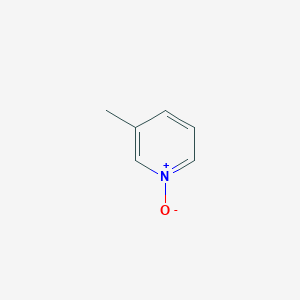

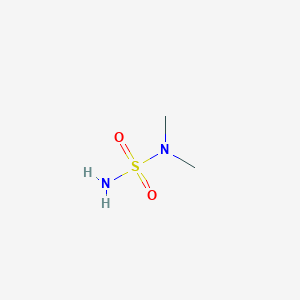

![molecular formula C16H18BrNO3 B134004 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one CAS No. 158299-05-9](/img/structure/B134004.png)

3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Vue d'ensemble

Description

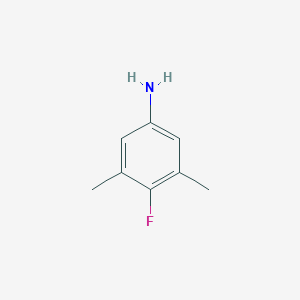

“3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with the CAS Number: 158299-05-9 . It has a molecular weight of 352.23 and its molecular formula is C16H18BrNO3 .

Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 485°C at 760 mmHg . The melting point is between 73-75°C .Applications De Recherche Scientifique

Enantiopure Spiro[benzo[b][1,4]oxazine-2,3'-oxindole] Synthesis : A study by Hajra, Hazra, and Abu Saleh (2019) demonstrated a method for synthesizing enantiopure spiro[benzo[b][1,4]oxazine-2,3'-oxindole] with high enantiopurity. This process involved a regio- and stereoselective spiroaziridine ring opening followed by a tandem cyclization reaction, extending to asymmetric synthesis of NH-free spiro[benzo[b][1,4]oxazine-2,3'-xindole] while retaining optical activity (Hajra, Hazra, & Abu Saleh, 2019).

Synthesis of Spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] : Kolluri et al. (2018) explored the cyclization of specific compounds leading to the unexpected formation of spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unusual ring-expansion process. This study highlighted the potential of these compounds in medicinal chemistry (Kolluri, Zhang, Singh, & Duncton, 2018).

Acylation of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes] : Markosyan et al. (2021) developed methods for synthesizing acyl and diacyl derivatives of 1′H-spiro[cycloheptane-1,2′-naphthalenes] and spiro[cycloheptane-1,5′-naphtho[1,2-d][1,3]oxazin]-4′(6′H)-ones. These findings provide insights into the synthesis of novel compounds with potential applications in various fields of chemistry (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).

Microwave Assisted Synthesis of Spiro-1,3-Oxazines : Saikia et al. (2014) reported a methodology for synthesizing spiro-1,3-oxazine derivatives using microwave-assisted cyclization. This approach offers a mild and efficient way to create these derivatives, with potential applications in pharmaceutical and synthetic chemistry (Saikia, Baruah, Pahari, Borah, Goswami, & Konwar, 2014).

Synthesis of Dibrominative Spirocyclic Benzo[d][1,3]oxazines : Chaisan et al. (2021) developed a catalytic process for forming gem-dibromospirocyclic benzo[d][1,3]oxazines. The spirocyclic products obtained have been shown to be valuable both as pharmacophores and synthetic precursors (Chaisan, Ruengsangtongkul, Tummatorn, Ruchirawat, Chainok, & Thongsornkleeb, 2021).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHXTHKSJHPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438380 | |

| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one | |

CAS RN |

158299-05-9 | |

| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one in pharmaceutical chemistry?

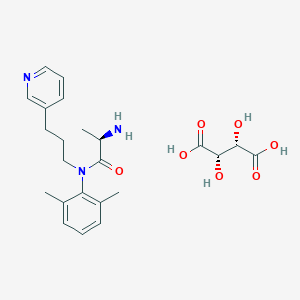

A1: This compound serves as a crucial intermediate in the synthesis of Meropenem []. Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of bacterial infections. The synthesis of such intermediates is vital in pharmaceutical chemistry as it allows for the large-scale production of essential medications like Meropenem.

Q2: Can you describe the synthetic route for producing 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one as outlined in the research?

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

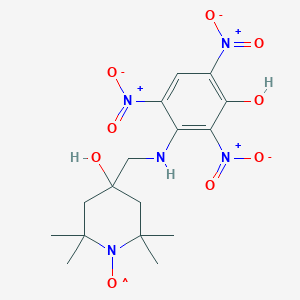

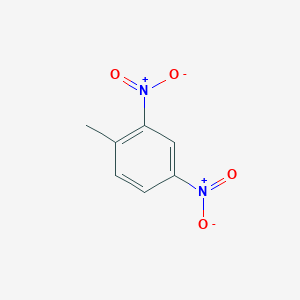

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)